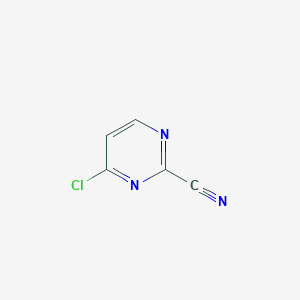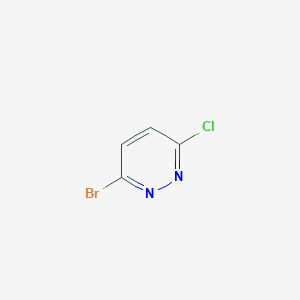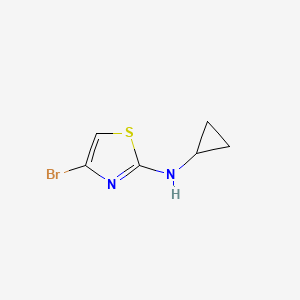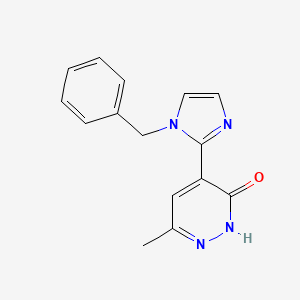
4-(1-benzyl-1H-imidazol-2-yl)-6-methyl-2,3-dihydropyridazin-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(1-Benzyl-1H-imidazol-2-yl)methanol” is a chemical compound that is part of a collection of unique chemicals provided by Sigma-Aldrich . It’s used for early discovery research .
Synthesis Analysis
The synthesis of “(1-benzyl-1H-imidazol-2-yl) [4- (dimethylamino)phenyl]methanol” involves the reaction of 1-benzyl-1H-imidazole-2-carbaldehyde with 4- (dimethylamino)benzaldehyde in the presence of sodium borohydride.
Molecular Structure Analysis
The molecular formula of “(1-Benzyl-1H-imidazol-2-yl)methanol” is C11H12N2O . Its molecular weight is 188.23 g/mol .
Physical And Chemical Properties Analysis
The physical and chemical properties of “(1-Benzyl-1H-imidazol-2-yl)methanol” include a molecular weight of 188.23 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 2, and a rotatable bond count of 3 .
Wissenschaftliche Forschungsanwendungen
Synthesis and Molecular Characterization
- Compounds similar to 4-(1-Benzyl-1H-imidazol-2-yl)-6-methyl-2,3-dihydropyridazin-3-one have been synthesized and characterized for molecular properties. Imidazolyl Schiff Bases, Triazoles, and Azetidinones are prepared from hydrazinyl imidazoles, indicating the versatility of such compounds in synthesis (Rekha et al., 2019).
- Another study focuses on the synthesis of compounds with similar structures, providing insight into their spectroscopic characterization and crystal structure. This includes synthesis involving reactions of ethyl hydrazinecarboxylates with N-(3-aminopropyl)imidazol (Ünver et al., 2009).
Antimicrobial Activity
- Imidazolyl azetidinones and imidazolyl triazoles, structurally related to the compound , have been shown to exhibit excellent antibacterial and antifungal activities, suggesting potential for these compounds in antimicrobial applications (Rekha et al., 2019).
Anticancer Properties
- Compounds with structures incorporating imidazolyl groups have been synthesized and shown to exhibit significant anticancer activity. This points towards the potential use of similar compounds in cancer treatment (Rashid et al., 2012).
Structural and Chemical Properties
- The study of the crystal structure and Hirshfeld surface analysis of compounds structurally related to 4-(1-Benzyl-1H-imidazol-2-yl)-6-methyl-2,3-dihydropyridazin-3-one can provide insights into their chemical and physical properties, important for understanding their behavior in various applications (Dadou et al., 2019).
Novel Synthesis Methods
- Novel synthesis methods have been developed for compounds with similar structures, showing the possibilities for creating diverse derivatives with potential scientific applications (Rajanarendar et al., 2005).
Wirkmechanismus
The mechanism of action of “(1-benzyl-1H-imidazol-2-yl) [4- (dimethylamino)phenyl]methanol” is not fully understood, but it is believed to involve the inhibition of several signaling pathways that are involved in cancer cell growth and survival.
Safety and Hazards
Eigenschaften
IUPAC Name |
5-(1-benzylimidazol-2-yl)-3-methyl-1H-pyridazin-6-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O/c1-11-9-13(15(20)18-17-11)14-16-7-8-19(14)10-12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNRWIMUPBQPJCS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNC(=O)C(=C1)C2=NC=CN2CC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2S,4S)-1-(tert-Butoxycarbonyl)-4-[3-(trifluoromethyl)phenoxy]-2-pyrrolidinecarboxylic acid](/img/structure/B1371957.png)

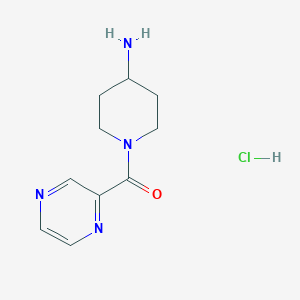
![5-Bromo-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1371962.png)
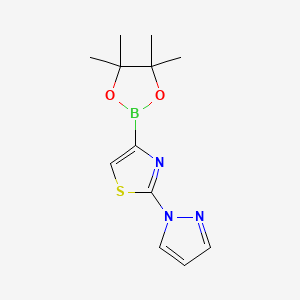
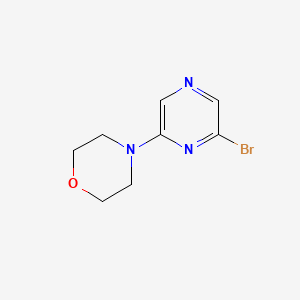
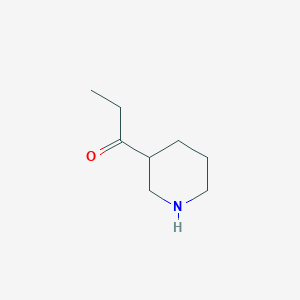
![{3-[3-(3-fluorophenyl)-1H-pyrazol-5-yl]propyl}(methyl)amine](/img/structure/B1371971.png)


